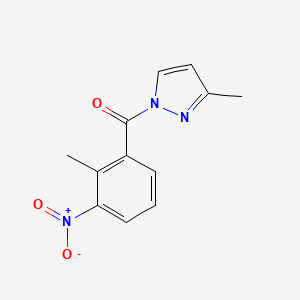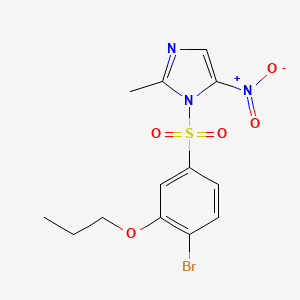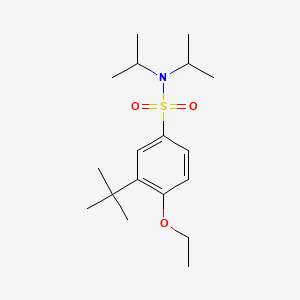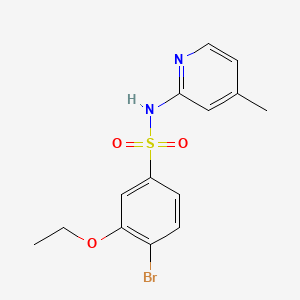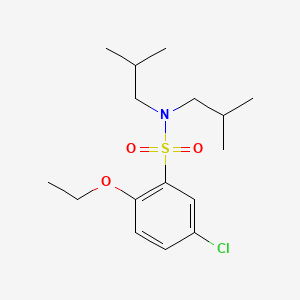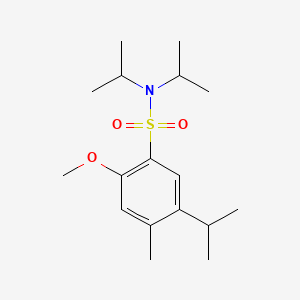
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide, also known as TMB-4, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TMB-4 is a sulfonamide compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is not fully understood, but it is believed to act as a sulfonamide inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in many physiological processes, including the regulation of pH in the body. 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide's ability to inhibit carbonic anhydrase may be responsible for its anticancer properties.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has also been shown to have other biochemical and physiological effects. For example, 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is its potential toxicity, which must be carefully monitored in any experiments involving the compound.
Orientations Futures
There are several future directions for research involving 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide. One area of potential investigation is in the development of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide as a cancer treatment. Further studies are needed to determine the efficacy of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide in vivo, as well as its potential side effects and toxicity. Additionally, 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide's potential as a treatment for other diseases, such as inflammatory diseases, should be further explored. Finally, the development of new and more efficient synthesis methods for 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide could help to facilitate further research into this promising compound.
Méthodes De Synthèse
The synthesis of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide involves several steps, including the reaction of p-anisidine with formaldehyde and subsequent alkylation with isopropyl bromide. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide. The synthesis of 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.
Applications De Recherche Scientifique
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has shown promise is in the treatment of cancer. 2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-N,N,5-tri(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-11(2)15-10-17(16(21-8)9-14(15)7)22(19,20)18(12(3)4)13(5)6/h9-13H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQUNSJQVIYRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N(C(C)C)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-methyl-N,N,5-tris(propan-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

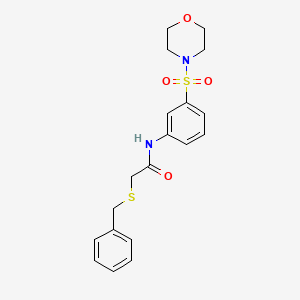
![N-(1,2-dihydroacenaphthylen-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide](/img/structure/B7456319.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7456322.png)
![N-cyclohexyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7456331.png)
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7456335.png)
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
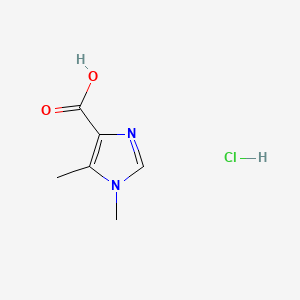
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)
